molecular formula C7H10N2O3 B3088175 (4,6-Dimethoxypyrimidin-5-yl)methanol CAS No. 1182792-70-6

(4,6-Dimethoxypyrimidin-5-yl)methanol

Cat. No. B3088175
CAS RN: 1182792-70-6
M. Wt: 170.17 g/mol
InChI Key: JNAOCVFHOOMTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,6-Dimethoxypyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O3 . It is used in research and development .


Synthesis Analysis

The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .


Molecular Structure Analysis

The molecular structure of “(4,6-Dimethoxypyrimidin-5-yl)methanol” consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methanol group at position 5 . The molecular weight is 170.17 g/mol .

Scientific Research Applications

Photochemical Reduction

4,6-Dimethyl-2-pyrimidinol, closely related to (4,6-Dimethoxypyrimidin-5-yl)methanol, undergoes photochemical reduction. When excited in methanol, it leads to an addition product, while in 2-propanol, it forms a dihydrodimer. This dihydrodimer can further react to produce various compounds under different conditions, such as acid catalysis or reaction with nitrous acid (Pfoertner, 1975).

Synthesis of Deuterated Herbicides

Deuterated forms of herbicidal compounds containing the (4,6-Dimethoxypyrimidin-5-yl)methanol moiety have been synthesized for use as tracers in metabolic and degradation studies. These forms are beneficial in studying herbicide residue in crops and food products (Yang & Lu, 2010).

Solubility and Preferential Solvation Analysis

Studies on the solubility of compounds related to (4,6-Dimethoxypyrimidin-5-yl)methanol in various solvent mixtures have been conducted. These studies offer insights into the solute-solvent interactions and the effects of different solvents on the solvation behavior of such compounds (Zheng, Farajtabar, & Zhao, 2019).

Use in Condensation Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives, which are structurally similar to (4,6-Dimethoxypyrimidin-5-yl)methanol, are used as condensing agents. These compounds facilitate the formation of amides and esters in various solvents, showcasing their utility in organic synthesis (Kunishima et al., 1999).

Development of Antimicrobial and Anticancer Agents

Compounds containing (4,6-Dimethoxypyrimidin-5-yl)methanol structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, surpassing the efficacy of standard drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Investigations in Heterogeneously Catalyzed Condensations

Research involving the acid-catalyzed condensation of glycerol with compounds structurally similar to (4,6-Dimethoxypyrimidin-5-yl)methanol has been conducted. This study is focused on creating potential novel platform chemicals and exploring renewable material utilization (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

(4,6-dimethoxypyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOCVFHOOMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethoxypyrimidin-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 2
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4,6-Dimethoxypyrimidin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.